molecular formula C14H10ClN3 B14329643 3-(4-Chlorophenyl)quinoxalin-2-amine CAS No. 101094-86-4

3-(4-Chlorophenyl)quinoxalin-2-amine

Cat. No.: B14329643
CAS No.: 101094-86-4
M. Wt: 255.70 g/mol
InChI Key: SWDMOLYFKLCECJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)quinoxalin-2-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The resulting intermediate is then cyclized to form the quinoxaline ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .

Scientific Research Applications

3-(4-Chlorophenyl)quinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)quinoxalin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes. The compound’s quinoxaline ring structure allows it to bind to various biological receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This substitution pattern allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .

Properties

CAS No.

101094-86-4

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)quinoxalin-2-amine

InChI

InChI=1S/C14H10ClN3/c15-10-7-5-9(6-8-10)13-14(16)18-12-4-2-1-3-11(12)17-13/h1-8H,(H2,16,18)

InChI Key

SWDMOLYFKLCECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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